1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its versatility in modulating biological targets such as kinases and G protein-coupled receptors (GPCRs). The specific substitution pattern here includes a 3,5-dimethylphenyl group at position 1 and a 4-phenylpiperazinyl moiety at position 2. These substituents likely enhance lipophilicity and receptor binding affinity, making it a candidate for central nervous system (CNS) or oncology applications .
The synthesis of related analogs often involves nucleophilic substitution reactions. For example, describes microwave-assisted synthesis of VU 0080241 (a close analog), achieving 84% yield via reaction of 4-chloro-pyrazolopyrimidine with 3-methylpiperidine under microwave irradiation . Commercial availability of intermediates like 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine () further supports scalable production .
Properties
Molecular Formula |
C23H24N6 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H24N6/c1-17-12-18(2)14-20(13-17)29-23-21(15-26-29)22(24-16-25-23)28-10-8-27(9-11-28)19-6-4-3-5-7-19/h3-7,12-16H,8-11H2,1-2H3 |
InChI Key |
RPSVCQZAHQLVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution with the 3,5-dimethylphenyl group:
Attachment of the 4-phenylpiperazin-1-yl group: The final step involves the coupling of the 4-phenylpiperazin-1-yl group to the substituted pyrazolo[3,4-d]pyrimidine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine compound with potential applications in medicinal chemistry. It features a pyrazolo ring fused with a pyrimidine structure, further substituted with a 3,5-dimethylphenyl group and a 4-phenylpiperazine moiety.
Synthesis
The synthesis of this compound involves multi-step reactions, including cyclization processes. An efficient method for synthesizing pyrazolo[3,4-d]pyrimidines involves the Vilsmeier reaction followed by heterocyclization. This reaction can be conducted in one flask using DMF (N,N-Dimethylformamide) as a solvent and various amine reagents for substitution reactions to yield the desired pyrazolo compounds.
Applications in Medicinal Chemistry
The primary applications of this compound are in medicinal chemistry as potential therapeutic agents. It can inhibit CDK2, making it a candidate for cancer treatment. Its structural features may allow for modifications leading to derivatives with enhanced biological activities or reduced side effects.
Interaction Studies
Interaction studies often focus on its binding affinity to target proteins such as CDK2. Molecular docking studies have been employed to predict how well these compounds fit into the active sites of their targets. These studies provide insights into the mechanism of action and help guide further modifications for improved efficacy and selectivity against specific cancer cell lines.
Structural Similarity and Biological Activity
Several compounds share structural similarities with this compound:
- 1-(2-Methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Features a substituted piperazine and exhibits CDK2 inhibition.
- 1-(Phenyl)-4-(N,N-diethylamino)-1H-pyrazolo[3,4-d]pyrimidine Contains a different amine substituent and demonstrates antitumor activity.
- 1-(3-Chlorophenyl)-4-(N,N-dimethylaminomethyl)-1H-pyrazolo[3,4-d]pyrimidine Includes halogen substitution and has potential neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
Functional Group Impact on Bioactivity
- Phenylpiperazine vs. Piperidine : The phenylpiperazinyl group in the target compound may enhance serotonin or dopamine receptor interactions compared to piperidine-containing analogs () .
- Halogen Effects : Fluorine () and chlorine () substituents improve metabolic stability and membrane permeability .
Biological Activity
1-(3,5-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of both a dimethylphenyl and a phenylpiperazine moiety enhances its pharmacological profile by potentially increasing target specificity and potency.
Anticancer Properties
Recent studies have highlighted the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds structurally related to this compound have shown promising results as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) with IC50 values ranging from 0.3 to 24 µM. Notably, one derivative demonstrated effective tumor growth inhibition in MCF-7 breast cancer cell lines by inducing apoptosis and suppressing cell migration and cycle progression .
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold mimics ATP binding sites in kinases, allowing it to inhibit various oncogenic pathways. This is critical for its activity against cancers that are driven by aberrant kinase signaling .
- Induction of Apoptosis : Compounds have been shown to upregulate pro-apoptotic proteins such as caspases and Bax while downregulating anti-apoptotic Bcl-2 proteins in cancer cell lines .
Study 1: Dual EGFR/VEGFR2 Inhibition
In a study examining the biological activity of phenylpyrazolo[3,4-d]pyrimidines, compound 5i was identified as a potent dual inhibitor. In vitro assays demonstrated significant inhibition of tumor cell proliferation and induction of apoptosis in MCF-7 cells .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 5i | 0.3 (EGFR) | Dual EGFR/VEGFR2 Inhibition |
| 7.60 (VEGFR2) | Induces Apoptosis |
Study 2: Dihydrofolate Reductase Inhibition
Another study focused on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. One derivative exhibited strong DHFR inhibition alongside significant cytotoxicity against methotrexate-resistant cancer cell lines .
Q & A
Basic: What are the common synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like 1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine?
Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation or nucleophilic substitution. For example:
- Cyclocondensation : Refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide generates the pyrazolo[3,4-d]pyrimidine core .
- Nucleophilic substitution : Reacting 4-chloro intermediates (e.g., compound 4 in ) with amines or phenols under reflux in ethanol or acetonitrile introduces substituents at the 4-position .
- Piperazine incorporation : 4-Phenylpiperazine groups are introduced via coupling reactions using anhydrous solvents like dichloromethane or acetonitrile, often with potassium carbonate as a base .
Basic: How are pyrazolo[3,4-d]pyrimidine derivatives characterized post-synthesis?
Standard characterization includes:
- Spectroscopy :
- Mass spectrometry : Validates molecular weight (e.g., M⁺ peaks at m/z 317 or 302) .
- Elemental analysis : Ensures purity by matching calculated vs. observed C/H/N percentages .
Advanced: How can researchers optimize reaction yields for N-substituted pyrazolo[3,4-d]pyrimidine derivatives?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
- Catalyst use : Anhydrous potassium carbonate improves coupling efficiency in aryloxy/alkoxy substitutions .
- Temperature control : Prolonged reflux (e.g., 24 hours for acetamide derivatives) ensures complete reaction .
- Molar ratios : A 10% excess of nucleophiles (e.g., amines, phenols) drives reactions to completion .
Advanced: How can contradictory spectroscopic data during structural elucidation be resolved?
- 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals in aromatic regions by correlating proton-proton and proton-carbon couplings .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry for crystalline derivatives .
- Computational validation : DFT calculations predict NMR/IR spectra to cross-verify experimental data .
Advanced: How can computational models aid in designing reactions for pyrazolo[3,4-d]pyrimidine derivatives?
- Reaction path search : Quantum chemical calculations (e.g., using Gaussian) predict transition states and intermediates, narrowing viable synthetic routes .
- Machine learning : Analyzes reaction databases to recommend optimal conditions (e.g., solvent, temperature) for novel substitutions .
- Feedback loops : Experimental data refine computational models, improving accuracy for future designs .
Advanced: What purification techniques are most effective for isolating pyrazolo[3,4-d]pyrimidine derivatives?
- Recrystallization : Aqueous ethanol or acetone removes unreacted starting materials and byproducts .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar impurities .
- HPLC : Reversed-phase C18 columns achieve >95% purity for biological testing .
Basic: What solvents and reaction conditions influence cyclocondensation efficiency?
- Solvents : Formamide or DMF at 80–100°C promote cyclocondensation via dehydration .
- Reaction time : 10 hours of reflux ensures complete ring closure .
- Workup : Quenching in cold water precipitates products, simplifying isolation .
Advanced: How can researchers evaluate the biological activity of these derivatives?
- In vitro assays :
- Dose-response studies : IC50 values are determined using serial dilutions (e.g., 0.1–100 µM) .
Advanced: What methodologies address instability of 4-phenylpiperazine-containing derivatives?
- Protecting groups : Boc-protected piperazines prevent degradation during synthesis .
- Storage : Dark, anhydrous conditions at 2–8°C minimize hydrolysis and oxidation .
- Lyophilization : Freeze-drying enhances shelf life for hygroscopic derivatives .
Advanced: How are structure-activity relationships (SAR) studied for these compounds?
- Substituent variation : Systematic modifications (e.g., methyl → fluoro at the 3,5-dimethylphenyl group) assess steric/electronic effects .
- Pharmacophore mapping : Molecular docking identifies critical binding interactions (e.g., hydrogen bonding with kinase active sites) .
- Bioisosteric replacement : Replacing phenylpiperazine with morpholine evaluates scaffold flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
